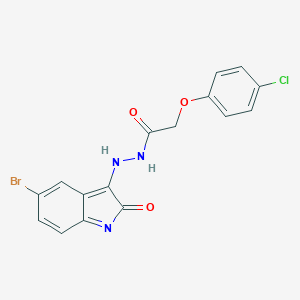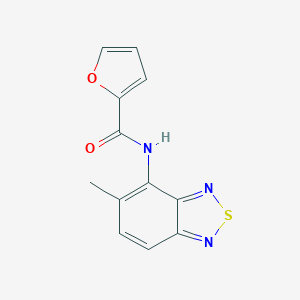
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as PD173074, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by Pfizer in the 1990s as a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase.
Wirkmechanismus
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide exerts its biological effects by selectively inhibiting the activity of FGFR tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting FGFR signaling, 2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can block the proliferation and survival of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to exhibit potent anti-tumor activity in preclinical models of various cancers, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which are crucial for the growth and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide is a highly selective and potent inhibitor of FGFR tyrosine kinase, which makes it an attractive tool for studying the role of FGFR signaling in various biological processes. However, its high potency and selectivity may also limit its use in certain experimental settings, as it may lead to off-target effects and toxicity.
Zukünftige Richtungen
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in various cancers. Future research directions may include the development of more specific and potent FGFR inhibitors, as well as the exploration of combination therapies that target multiple signaling pathways involved in cancer progression. Additionally, further studies are needed to elucidate the role of FGFR signaling in other diseases, such as cardiovascular diseases and neurological disorders.
Synthesemethoden
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-nitrobenzenesulfonamide with pyridine-3-methanol, followed by reduction and subsequent reaction with methyl iodide. The final product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-5-methyl-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by selectively targeting FGFR signaling pathways, which are frequently dysregulated in cancer cells.
Eigenschaften
Molekularformel |
C13H12Cl2N2O2S |
|---|---|
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
2,4-dichloro-5-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-5-13(12(15)6-11(9)14)20(18,19)17-8-10-3-2-4-16-7-10/h2-7,17H,8H2,1H3 |
InChI-Schlüssel |
IKXVVFGLNPQGJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)


![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)


![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)


